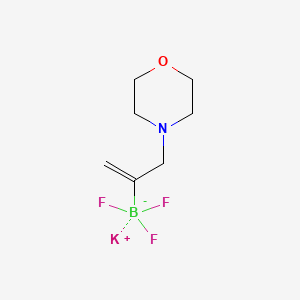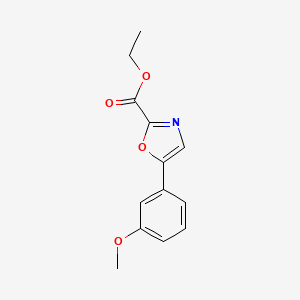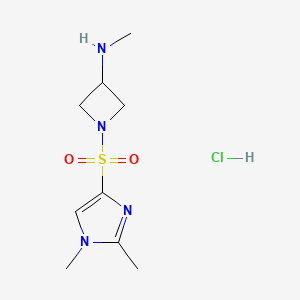
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane (CPMDZ) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research. CPMDZ has a wide range of properties, from synthesis to biochemical and physiological effects, which makes it a valuable tool for researchers.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A novel method for synthesizing 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives was developed, highlighting the versatility of chloropyrimidinyl-substituted compounds in constructing complex heterocyclic frameworks. This methodology opens new avenues for the synthesis of compounds with potential biological activity (Xiang et al., 2011).
Regioselective Synthesis for Antitumor Applications
Research on the microwave-induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines has demonstrated their potential as antitumor agents. This work showcases the application of chloropyrimidinyl compounds in developing new cancer therapies, with some derivatives showing significant activity against various cancer cell lines (Insuasty et al., 2008).
Development of Folate-based Antitumor Agents
A study on the synthesis of a potential pyrimido[4,5-e][1,4]diazepine-based folate anti-tumor agent illustrates the application of chloropyrimidinyl compounds in the field of targeted cancer therapy. This research highlights the compound's role as a model for designing drugs aimed at exploiting the folate pathway in cancer cells (Gann & Ray, 2015).
Discovery of Muscarinic M2-Receptor Affinity Compounds
A new synthetic route has been developed for compounds with affinity to muscarinic M2-receptor, indicating the potential of chloropyrimidinyl derivatives in discovering new treatments for conditions involving the muscarinic receptors. This showcases the compound's relevance in neuroscience and pharmacology research (Holzgrabe & Heller, 2003).
High Throughput Synthesis Method
A high-throughput method to obtain several pyrimido[4,5-e][1,4]diazepines has been described, demonstrating the chloropyrimidinyl compound's utility in streamlining the synthesis of complex molecules. This research could significantly impact the efficiency of compound library generation for drug discovery (Torre et al., 2016).
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-14-3-2-4-15(6-5-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGJMURGXQRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)



![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)








